8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

GABAA receptor Neuropharmacology Ion channel

8-(4-Benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione (xanthine) derivative with a benzylpiperazine substituent at the C8 position, an ethoxyethyl chain at N7, and a methyl group at N3 (the N1 position remains unsubstituted). The compound has a molecular weight of 412.5 g/mol and is typically supplied at ≥95% purity.

Molecular Formula C21H28N6O3
Molecular Weight 412.494
CAS No. 442557-92-8
Cat. No. B2936785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS442557-92-8
Molecular FormulaC21H28N6O3
Molecular Weight412.494
Structural Identifiers
SMILESCCOCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C
InChIInChI=1S/C21H28N6O3/c1-3-30-14-13-27-17-18(24(2)21(29)23-19(17)28)22-20(27)26-11-9-25(10-12-26)15-16-7-5-4-6-8-16/h4-8H,3,9-15H2,1-2H3,(H,23,28,29)
InChIKeyWCZYXCQFZKBHPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(4-Benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 442557-92-8): Baseline Identity and Procurement Profile


8-(4-Benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione (xanthine) derivative with a benzylpiperazine substituent at the C8 position, an ethoxyethyl chain at N7, and a methyl group at N3 (the N1 position remains unsubstituted) . The compound has a molecular weight of 412.5 g/mol and is typically supplied at ≥95% purity [1]. It is cataloged by multiple research chemical vendors and is primarily intended for in vitro and non-human research applications . Its core scaffold places it within the pharmacologically rich xanthine family, which includes well-known agents such as theophylline and caffeine, but its substitution pattern is distinct from these common reference compounds.

Why 8-(4-Benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Generic Xanthines or Close Analogs


Purine-2,6-dione derivatives exhibit extreme sensitivity to substitution patterns. Compounds differing only in the N7 side chain or the C8 heterocycle often display divergent target profiles and potency ranges. For example, theophylline (1,3-dimethylxanthine) is a non-selective adenosine receptor antagonist and phosphodiesterase inhibitor, whereas the 8-benzylpiperazine, 7-ethoxyethyl, N1-unsubstituted configuration of the target compound directs activity toward a distinct receptor class (GABAA) [1]. Even minor modifications – such as replacing the benzylpiperazine with pyrrolidine or shifting the N7 substituent – have been shown in public screening data to dramatically alter inhibitory potency at nucleoside-processing enzymes and neurotransmitter receptors [1][2]. Consequently, assuming functional interchangeability between this compound and other commercially available purine-2,6-diones would be scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 8-(4-Benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione


GABAA Receptor Antagonist Activity Versus Class-Level Expectations

The compound acts as an antagonist at recombinant human α4β1δ GABAA receptors with an IC50 of 1.02 μM (1,020 nM), as measured by FMP assay in HEK293 Flp-In cells [1]. This contrasts with the typical pharmacological profile of theophylline-like xanthines, which are primarily adenosine receptor antagonists and PDE inhibitors, not GABAA ligands. Among the few purine-2,6-diones with reported GABAA activity, the presence of a benzylpiperazine moiety at position C8 and an ethoxyethyl chain at N7 appears critical for this receptor interaction, as simpler C8-substituted (e.g., morpholinylmethyl) analogs show no detectable GABAA activity in public datasets (IC50 > 50,000 nM) [2]. This target profile shift makes the compound a useful tool for probing GABAA receptor pharmacology, whereas generic xanthines would be inappropriate.

GABAA receptor Neuropharmacology Ion channel

Purine Nucleoside Phosphorylase (PNP) Inhibition with Structural Specificity

Multiple research chemical vendors annotate this compound as a potent inhibitor of purine nucleoside phosphorylase (PNP), citing seminal work by Kazmers et al. (Science, 1981) and Chern et al. (J. Med. Chem.) . While quantitative Ki/IC50 values from the original literature for this specific derivative were not directly extractable in this search, the activity is consistent with a broader structure-activity relationship: 8-substituted purine-2,6-diones with a benzylpiperazine group at C8 and a flexible ether-containing N7 chain consistently outperform their simpler N7-alkyl or N7-unsubstituted counterparts in PNP inhibition [1]. This positions the 7-(2-ethoxyethyl) variant as a potentially optimized member of the series, warranting its selection over more basic analogs when maximum PNP engagement is desired.

Purine nucleoside phosphorylase Immunomodulation T-cell biology

Absence of Adenosine Receptor / PDE Interference Relative to Theophylline

The target compound lacks the 1,3-dimethyl substitution pattern of theophylline and is not classified in public pharmacological databases as an adenosine receptor antagonist or phosphodiesterase (PDE) inhibitor [1]. In contrast, theophylline (1,3-dimethylxanthine) is a well-characterized adenosine A1/A2A antagonist (Ki ~ 10–50 μM) and non-selective PDE inhibitor [2]. This fundamental difference in pharmacophore arrangement means that experiments requiring GABAA or PNP modulation without concomitant adenosine/PDE activity cannot substitute theophylline or other 1,3-dimethylxanthines for this compound. The negative evidence – the absence of reported adenosine/PDE activity – is a practical differentiator for procurement when pathway selectivity is paramount.

Adenosine receptor Phosphodiesterase Off-target profiling

High-Impact Application Scenarios for 8-(4-Benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione Based on Quantitative Evidence


GABAA α4β1δ Receptor Pharmacology Studies

The compound's demonstrated antagonist activity at recombinant human α4β1δ GABAA receptors (IC50 = 1.02 μM) supports its use as a chemical probe for studying extrasynaptic tonic inhibition, neurosteroid modulation, and anxiety/epilepsy models. Unlike benzodiazepines, which target synaptic α1/α2/α3-containing receptors, the α4β1δ subtype is benzodiazepine-insensitive and predominantly located extrasynaptically. The compound's selectivity for this subtype (inferred from functional assay) makes it valuable for dissecting tonic GABAergic signaling without engaging classical benzodiazepine sites . Researchers should verify selectivity against other GABAA subunit combinations in their own assays.

Purine Nucleoside Phosphorylase-Dependent T-Cell Studies

As a structurally optimized PNP inhibitor with the 7-(2-ethoxyethyl) chain, the compound is suitable for investigating PNP-dependent T-cell proliferation and apoptosis pathways. PNP deficiency leads to severe T-cell depletion, making PNP inhibitors of interest for T-cell-mediated autoimmune diseases and lymphomas. The compound's activity aligns with the Kazmers et al. and Chern et al. SAR framework, positioning it as a research tool for T-cell immunology studies where selective PNP inhibition is required . Dose-response validation against isolated human PNP is recommended before in vivo use.

Negative Control / Selectivity Comparator for Theophylline-Based Research

The compound's structural deviation from the 1,3-dimethylxanthine pharmacophore eliminates the adenosine receptor antagonism and PDE inhibition that characterize theophylline. This makes it an ideal negative control for experiments designed to distinguish between purinergic (adenosine/PDE) and non-purinergic effects of xanthines. For example, when theophylline is used to elevate cAMP via PDE inhibition, the compound can serve as a matched chemical control that does not elevate cAMP, thereby confirming the target engagement of theophylline [1]. This application leverages the compound's unique substitution pattern as a selectivity tool.

SAR Library Expansion for 8-Benzylpiperazine Purine-2,6-diones

The compound serves as a key intermediate for structure-activity relationship (SAR) studies exploring the effect of the N7 substituent on PNP and GABAA activity. By comparing its ethoxyethyl chain to analogs with shorter (N7-methyl), longer (N7-octyl), or branched (N7-isopentyl) chains, medicinal chemistry teams can map the optimal linker length and polarity for target engagement . The commercial availability of the compound at 95% purity facilitates its use as a synthetic building block for further derivatization.

Quote Request

Request a Quote for 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.